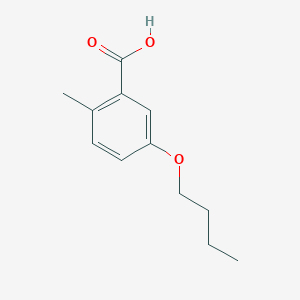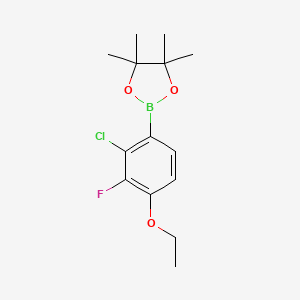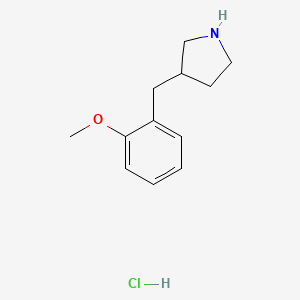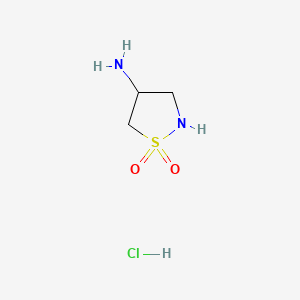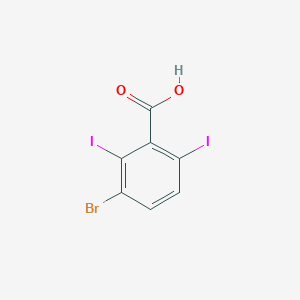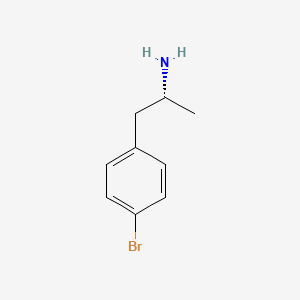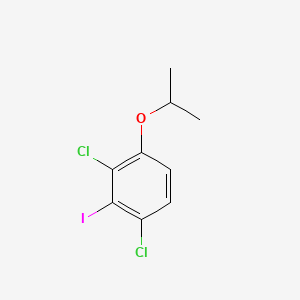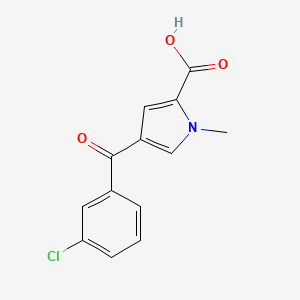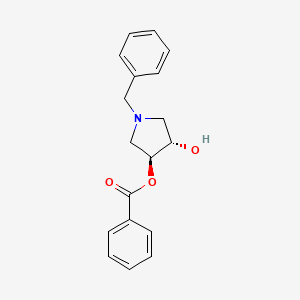![molecular formula C16H14N2O B14027914 2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from phenylethanols and nitriles . This reaction typically requires the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter and is carried out under mild electrophilic amide activation conditions .
Industrial Production Methods: Industrial production of this compound may involve high-throughput screening techniques to identify potent inhibitors and optimize reaction conditions . The use of advanced crystallography and structure-activity relationship (SAR) studies can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline analogs .
科学研究应用
2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a selective inhibitor of enzymes such as aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer treatments . In organic chemistry, it serves as a building block for synthesizing various heterocyclic compounds . Additionally, its unique structure makes it valuable in the study of molecular interactions and drug design .
作用机制
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme AKR1C3 by occupying the oxyanion hole in the enzyme and binding to an adjacent hydrophobic pocket . This interaction disrupts the enzyme’s activity, leading to potential therapeutic effects in cancer treatment .
相似化合物的比较
Similar Compounds: Similar compounds include 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid and other dihydroisoquinoline derivatives . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole apart is its specific binding affinity and selectivity for certain enzymes, making it a promising candidate for targeted therapies .
属性
分子式 |
C16H14N2O |
|---|---|
分子量 |
251.30 g/mol |
IUPAC 名称 |
2-(7-deuterio-3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2/i2D |
InChI 键 |
UZGJIGDOBYDPOH-VMNATFBRSA-N |
手性 SMILES |
[2H]C1=CC=C2CCN(CC2=C1)C3=NC4=CC=CC=C4O3 |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



